molecular formula C14H16BrNO4S2 B2923395 5-bromo-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]thiophene-2-sulfonamide CAS No. 1795455-24-1

5-bromo-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]thiophene-2-sulfonamide

Cat. No.: B2923395
CAS No.: 1795455-24-1
M. Wt: 406.31
InChI Key: BNMGWJFIADZHHC-UHFFFAOYSA-N
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Description

5-bromo-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]thiophene-2-sulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a bromine atom, a methoxy group, and a thiophene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]thiophene-2-sulfonamide typically involves multiple steps. One common method includes the bromination of a thiophene derivative followed by sulfonation and subsequent coupling with a methoxyphenyl ethylamine derivative. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include nucleophiles like amines and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides.

Scientific Research Applications

5-bromo-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]thiophene-2-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in studies related to enzyme inhibition and protein binding.

    Medicine: It is investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to specific proteins, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-methoxybenzenesulfonyl chloride
  • 5-bromo-2-methoxypyridine
  • 2-bromo-5-methoxy-N,N-dimethylbenzylamine

Uniqueness

5-bromo-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]thiophene-2-sulfonamide is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various scientific research applications.

Properties

IUPAC Name

5-bromo-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO4S2/c1-19-11-6-4-3-5-10(11)12(20-2)9-16-22(17,18)14-8-7-13(15)21-14/h3-8,12,16H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNMGWJFIADZHHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CNS(=O)(=O)C2=CC=C(S2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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